molecular formula C9H4ClF3O2 B172691 4-(Trifluorovinyloxy)benzoyl chloride CAS No. 134151-67-0

4-(Trifluorovinyloxy)benzoyl chloride

Cat. No. B172691
M. Wt: 236.57 g/mol
InChI Key: URKWITSBCNASJX-UHFFFAOYSA-N
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Description

4-(Trifluorovinyloxy)benzoyl chloride is a chemical compound . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff .


Molecular Structure Analysis

The molecular formula of 4-(Trifluorovinyloxy)benzoyl chloride is C9H4ClF3O2 . The molecular weight is 236.58 .

Scientific Research Applications

Nanocomposite Applications

4-(Trifluorovinyloxy)benzoyl chloride has been used in the creation of new fluoroolefin functionalized silsesquioxanes. These compounds, through thermal copolymerization with trifluorovinyl aryl ether terminated perfluorocyclobutyl (PFCB) oligomers, form hybrid polymers that serve as versatile building blocks for various nanocomposite applications, including low-loss photonics (Suresh et al., 2004).

Optical Switching Materials

Research on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which are structurally related to 4-(trifluorovinyloxy)benzoyl chloride, shows that these compounds are not just intermediates but also photosensitive mesogens. They have demonstrated fast switching times in cis-trans isomerization, making them promising materials for optical switching applications (Jaworska et al., 2017).

Catalysis in Ionic Liquid

The compound has been utilized in aromatic electrophilic substitution reactions, like benzoylation and acetylation, catalyzed by metal triflates in an ionic liquid environment. This method has shown efficiency in producing various aromatic compounds, highlighting the versatility of 4-(trifluorovinyloxy)benzoyl chloride in facilitating chemical reactions (Ross & Xiao, 2002).

Functionalization of Polymers

It has been used in post-polymerization reactions of Diels-Alder polyphenylene, leading to selective Friedel-Crafts acylation. This approach has been beneficial in enhancing the hydrophobicity of polymers, thus expanding their potential applications (Fujimoto et al., 2018).

Fluorescent Polymeric Materials

4-(Trifluorovinyloxy)benzoyl chloride is involved in the synthesis of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability and are highly fluorescent, making them suitable for various applications where these properties are desirable (Neilson et al., 2008).

Safety And Hazards

4-(Trifluorovinyloxy)benzoyl chloride is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may cause respiratory irritation. Contact with water liberates toxic gas .

properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O2/c10-7(14)5-1-3-6(4-2-5)15-9(13)8(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWITSBCNASJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375359
Record name 4-(Trifluorovinyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluorovinyloxy)benzoyl chloride

CAS RN

134151-67-0
Record name 4-[(1,2,2-Trifluoroethenyl)oxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134151-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluorovinyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134151-67-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Suresh, W Zhou, B Spraul, RM Laine… - … of Nanoscience and …, 2004 - ingentaconnect.com
Condensation of octa(aminophenyl)silsesquioxane with 4-(trifluorovinyloxy)benzoyl chloride affords new fluoroolefin functionalized silsesquioxanes in good yield. The new octa-…
Number of citations: 25 www.ingentaconnect.com
BK Spraul, S Suresh, J Jin… - Journal of the American …, 2006 - ACS Publications
A series of 19 p-substituted aromatic trifluorovinyl ether compounds were prepared from versatile intermediate p-Br C 6 H 4 O CF CF 2 and underwent thermal radical mediated …
Number of citations: 98 pubs.acs.org
H Ghassemi, T Zawodzinski, D Schiraldi… - Polymers for Energy …, 2012 - ACS Publications
Several approaches have been studied to prepare ionomers for a high temperature proton exchange membrane (PEM) fuel cell. These ionomers were designed to be very low …
Number of citations: 9 pubs.acs.org
A Knijnenberg, J Bos, TJ Dingemans - Polymer, 2010 - Elsevier
Herein we report on the synthesis of reactive poly(p-phenylene terephthalamide) (PPTA) oligomers and the preparation and characterisation of aramid fibres thereof. Methacrylate and …
Number of citations: 38 www.sciencedirect.com
AR Neilson - 2008 - search.proquest.com
Aryl trifluorovinyl ethers (TFVE) are versatile precursors to perfluorocyclobutyl aryl ether (PFCB) polymers. TFVE functionalized chromophores of a variety of colors have been …
Number of citations: 1 search.proquest.com
D Huang - … AND METHODS REPORTED IN RECENT US …, 2008 - Wiley Online Library
Number of citations: 0

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